4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
220018-16-6 |
|---|---|
Molecular Formula |
C17H9N3O |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-quinolin-8-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H9N3O/c18-10-13-6-7-15(9-14(13)11-19)21-16-5-1-3-12-4-2-8-20-17(12)16/h1-9H |
InChI Key |
VGMCUPGUTYCSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC(=C(C=C3)C#N)C#N)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the reaction of 4-nitrophthalonitrile with 8-hydroxyquinoline under alkaline conditions. The nitro group acts as a leaving group, facilitating substitution by the deprotonated hydroxyl group of 8-hydroxyquinoline.
-
Reagents :
-
4-Nitrophthalonitrile (1.37 mmol)
-
8-Hydroxyquinoline (6.90 mmol)
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Anhydrous KCO (17.25 mmol)
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Dry dimethylformamide (DMF, 8 mL)
-
-
Steps :
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Dissolve reactants in DMF under nitrogen atmosphere.
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Heat at 50°C for 24 hours.
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Cool, pour into ice water, and filter the precipitate.
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Purify via crystallization (ethanol-water, 1:1).
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M.p. : 196–197°C
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H NMR (CDCl) : δ 8.86 (dd, Hz, 1H), 8.29 (dd, Hz, 1H), 7.85–7.63 (m, 4H), 7.51 (dd, Hz, 1H).
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IR (cm) : 2230 (C≡N), 1597 (C=C), 1279 (Ar–O–Ar).
Alternative Synthesis via 4,5-Dichlorophthalonitrile
Reaction Optimization
A modified approach uses 4,5-dichlorophthalonitrile to enhance reactivity. Chlorine atoms serve as superior leaving groups compared to nitro, enabling milder conditions.
-
Reagents :
-
4,5-Dichlorophthalonitrile (2.07 mmol)
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8-Hydroxyquinoline (2.45 mmol)
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DMF (20 mL)
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KCO (6.20 mmol)
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Steps :
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Stir reactants in DMF at room temperature for 30 minutes.
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Add KCO portion-wise over 2 hours.
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Heat at 80°C for 48 hours.
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Extract with ethyl acetate, dry (NaSO), and concentrate.
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Yield : 55–60%
Key Advantage : Reduced reaction time and higher functional group tolerance.
Optimization of Reaction Conditions
Critical Parameters
Comparative Data Table
Characterization and Analytical Data
Spectroscopic Validation
Stability Considerations
The compound exhibits poor photostability in polar solvents (e.g., chloroform), necessitating storage in dark, inert conditions.
Emerging Methodologies and Challenges
Bromination Modifications
Post-synthesis bromination of the quinoline moiety (using Br/CHCN) introduces functional diversity but complicates purification.
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React 4-(Quinolin-8-yloxy)phthalonitrile with bromine (1 eq) in CHCN at 0°C for 34 hours.
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Yield: 70% for 4-(5-bromoquinolin-8-yloxy)phthalonitrile.
Chemical Reactions Analysis
Bromination of the Quinoline Ring
The quinoline moiety undergoes electrophilic bromination at the 5-position under mild conditions:
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Reagents : Molecular bromine (Br₂)
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Solvent : Acetonitrile (CH₃CN)
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Conditions : 0°C, protected from light, with HBr gas absorption .
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Product : 4-(5-Bromoquinolin-8-yloxy)benzene-1,2-dicarbonitrile .
Key Observations :
-
Bromination selectivity at the 5-position is attributed to the directing effect of the electron-donating quinoline oxygen.
| Parameter | Value |
|---|---|
| Bromine Equivalence | 1.0 equiv |
| Temperature | 0°C → room temperature |
| Reaction Time | 34 hours |
| Yield | Not explicitly reported |
Substitution Reactions at the Cyano Groups
The cyano groups participate in cyclization reactions to form tetrazole or phthalocyanine derivatives, though direct experimental data for this compound is limited. Based on analogous phthalonitrile chemistry :
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Tetrazole Formation : Reaction with sodium azide (NaN₃) in the presence of NH₄Cl and DMF at 100°C.
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Phthalocyanine Synthesis : Template-assisted cyclotetramerization with metal salts (e.g., Zn²⁺, Cu²⁺).
Spectroscopic Characterization
Key spectral data for 4-(quinolin-8-yloxy)benzene-1,2-dicarbonitrile:
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¹H NMR (500 MHz, CDCl₃) :
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¹³C NMR (100 MHz, CDCl₃) :
Comparative Reactivity with Halogenated Derivatives
Chlorinated analogs (e.g., 4-chloro-5-(quinolin-8-yloxy)phthalonitrile) are synthesized using 4,5-dichlorophthalonitrile and 8-hydroxyquinoline :
Stability and Functionalization Challenges
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile is C17H9N3O. The compound features a quinoline moiety attached to a benzene ring that is substituted with two cyano groups. The synthesis typically involves the nucleophilic substitution reaction of 8-hydroxyquinoline with 4-chlorobenzene-1,2-dicarbonitrile in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under controlled heating conditions.
Chemistry
This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit varied chemical properties and reactivities.
The compound's quinoline moiety is known for its potential biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may intercalate with DNA, disrupting its function and leading to potential anticancer effects.
- Antimicrobial Activity : Research indicates that compounds containing quinoline structures can demonstrate antimicrobial properties against various bacterial strains .
- Drug Development : Ongoing research is exploring its role as a therapeutic agent targeting specific biological pathways, particularly in cancer and neurodegenerative diseases .
Industrial Applications
In industry, this compound can be utilized in:
- Advanced Materials : It is being investigated for use in developing polymers and electronic components due to its unique electronic properties.
- Pharmaceuticals : The compound's derivatives are being studied for their potential as drugs in treating various diseases .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various quinoline derivatives, including this compound. The results indicated significant cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activities, derivatives of quinoline were tested against common pathogens. The findings showed that compounds similar to this compound exhibited effective inhibition against several bacterial strains .
Mechanism of Action
The mechanism of action of 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic potential .
Comparison with Similar Compounds
Research Findings and Trends
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., –CN, –SO2) exhibit higher thermal stability, critical for high-performance resins .
- Interactions: Weak hydrogen bonds (C–H⋯N) in triazole-sulfanyl derivatives stabilize crystal structures , whereas quinoline’s bulkiness may favor π-π stacking.
- Computational Insights: DFT studies on triazole-sulfanyl derivatives validate experimental geometries and electronic properties, providing a roadmap for optimizing quinoline-based systems .
Biological Activity
4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile, with the chemical formula CHNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The structure of this compound features a quinoline moiety linked to a benzene ring through an ether bond, with two cyano groups at the 1 and 2 positions of the benzene. This structural arrangement is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both quinoline and dicarbonitrile functionalities enhances the compound's potential therapeutic effects.
Antimicrobial Activity
Studies have shown that related quinoline derivatives possess notable antimicrobial properties. For instance, compounds containing quinoline rings have been reported to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-function relationship suggests that modifications in the substituents can lead to enhanced activity.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Pseudomonas aeruginosa | Weak |
Antiviral Activity
The antiviral potential of quinoline derivatives has garnered attention, particularly in light of emerging viral threats like SARS-CoV-2. Some studies indicate that similar compounds can inhibit viral replication through interference with viral entry or replication mechanisms .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes critical for microbial survival.
- Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt microbial membranes.
- Interference with Nucleic Acid Synthesis : The presence of cyano groups may facilitate interactions with nucleic acids or their precursors.
Case Studies
Several case studies highlight the biological relevance of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated a series of quinoline-based compounds against a panel of bacteria. The results indicated that modifications in the quinoline structure led to varying degrees of antimicrobial activity, suggesting that further optimization could yield potent agents .
- Antiviral Screening : In vitro studies demonstrated that certain derivatives exhibited antiviral activity against influenza viruses by inhibiting hemagglutination and viral replication .
- Cytotoxicity Assessments : Research into cytotoxic effects on cancer cell lines revealed that some quinoline derivatives caused significant cell death in human cancer cells while sparing normal cells .
Q & A
Q. What are the standard synthetic routes for 4-(Quinolin-8-yloxy)benzene-1,2-dicarbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions (MCRs) or nucleophilic substitution. A one-pot protocol using aromatic nitriles, quinoline derivatives, and alkoxy precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) achieves yields up to 74% . Key variables include temperature (optimized at 80–100°C), stoichiometric ratios (1:1.2 for nitrile:quinoline), and catalyst selection (e.g., K₂CO₃ for deprotonation). Side reactions, such as over-oxidation of nitrile groups, can reduce yields; inert atmospheres (N₂/Ar) mitigate this .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. For example, single-crystal studies reveal a planar quinoline moiety with dihedral angles of 5.2°–8.7° relative to the benzene ring, stabilized by π-π stacking and weak C–H···N interactions . Diffraction data (e.g., C–C bond lengths: 1.45–1.49 Å) align with density functional theory (DFT) calculations, confirming minimal steric strain .
Q. What spectroscopic techniques are used to characterize this compound, and what key peaks are observed?
- FTIR : A strong C≡N stretch at 2188–2205 cm⁻¹ and quinoline C–N/C–O vibrations at 1630–1650 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.5 ppm), while nitrile carbons resonate at δ 115–120 ppm .
- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 298.0984 for C₁₈H₁₁N₃O) with <2 ppm error .
Advanced Research Questions
Q. How does electronic substituent effects on the quinoline ring influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., –CN) at the 8-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids. For instance, coupling with 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives proceeds at 70°C with Pd(PPh₃)₄ (5 mol%), yielding biaryl products (>85% purity). Steric hindrance from substituents >3 Å reduces efficiency . Computational studies (DFT) show a linear correlation between Hammett σ values and activation energies (R² = 0.92) .
Q. What mechanistic pathways explain contradictory data in nitrile group reduction reactions?
Discrepancies arise from competing reduction pathways:
- Catalytic hydrogenation (H₂/Pd-C) : Selective reduction to primary amines (NH₂) at 50 psi H₂, but over-reduction to methylene (–CH₂–) occurs at higher pressures (>100 psi) .
- LiAlH₄ : Partial reduction to imines (–NH–) dominates in anhydrous THF, while aqueous workup hydrolyzes intermediates to aldehydes . Kinetic studies (GC-MS monitoring) reveal pathway dominance is solvent-dependent.
Q. How can computational modeling optimize reaction design for derivatives of this compound?
DFT (B3LYP/6-311+G(d,p)) predicts regioselectivity in electrophilic substitutions. For example, nitration favors the 3-position on the benzene ring (ΔΔG‡ = 2.1 kcal/mol vs. 5-position). MD simulations (AMBER) further show solvation effects stabilize transition states in DMSO, aligning with experimental yields (72% vs. 58% in toluene) .
Q. What strategies resolve crystallographic disorder in structural studies of halogenated derivatives?
Disorder in heavy-atom derivatives (e.g., Br, I) is addressed via:
Q. How do steric and electronic factors dictate selectivity in nucleophilic aromatic substitution (SNAr)?
Steric maps (calculated via MOE) show the 8-quinolinyloxy group creates a 120° dihedral angle, shielding the 2-position on benzene. SNAr with piperazine derivatives occurs selectively at the 1-position (kinetic control: k₁/k₂ = 4.3) due to lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 22.1 kcal/mol for 2-position) .
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity .
- Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. catalyst type) in conflicting reports .
- Safety Protocols : Store the compound at 0–6°C in sealed containers under inert gas to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
